molecular formula C6H14ClNO2 B587196 epsilon-Aminocaproic Acid-d10 Hydrochloride CAS No. 1246819-49-7

epsilon-Aminocaproic Acid-d10 Hydrochloride

Cat. No.: B587196
CAS No.: 1246819-49-7
M. Wt: 177.694
InChI Key: AENOKLOQCCSDAZ-QXHYUYGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-Aminocaproic Acid-d10 Hydrochloride is a deuterated form of epsilon-Aminocaproic Acid, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of proteomics and biochemistry. It is known for its role as an antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting.

Scientific Research Applications

Epsilon-Aminocaproic Acid-d10 Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.

    Biology: Employed in studies involving protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in preventing excessive bleeding.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epsilon-Aminocaproic Acid-d10 Hydrochloride typically involves the deuteration of epsilon-Aminocaproic Acid. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas safely. The production method ensures high purity and yield of the deuterated compound, making it suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Epsilon-Aminocaproic Acid-d10 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Epsilon-Aminocaproic Acid: The non-deuterated form of the compound, commonly used as an antifibrinolytic agent.

    Tranexamic Acid: Another antifibrinolytic agent with a similar mechanism of action but different chemical structure.

    Aprotinin: A protein-based antifibrinolytic agent that inhibits a broader range of proteolytic enzymes.

Uniqueness

Epsilon-Aminocaproic Acid-d10 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. The presence of deuterium atoms allows for precise tracking and quantification in complex biological systems, providing valuable insights into biochemical processes.

Properties

IUPAC Name

6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H/i1D2,2D2,3D2,4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOKLOQCCSDAZ-QXHYUYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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